molecular formula C16H11F3N2O3S B2562033 2-[(3-Cyano-2-thienyl)amino]-2-oxoethyl 2-[3-(trifluoromethyl)phenyl]acetate CAS No. 338777-44-9

2-[(3-Cyano-2-thienyl)amino]-2-oxoethyl 2-[3-(trifluoromethyl)phenyl]acetate

Cat. No.: B2562033
CAS No.: 338777-44-9
M. Wt: 368.33
InChI Key: IUHKZFHPMWQIRL-UHFFFAOYSA-N
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Description

2-[(3-Cyano-2-thienyl)amino]-2-oxoethyl 2-[3-(trifluoromethyl)phenyl]acetate is a complex organic compound that features a cyano group, a thienyl ring, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Cyano-2-thienyl)amino]-2-oxoethyl 2-[3-(trifluoromethyl)phenyl]acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thienyl Intermediate: The thienyl ring is synthesized through a series of reactions involving thiophene and a nitrile group.

    Amination: The cyano group is introduced via an amination reaction, forming the 3-cyano-2-thienylamine intermediate.

    Esterification: The intermediate is then esterified with 2-[3-(trifluoromethyl)phenyl]acetic acid under acidic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Cyano-2-thienyl)amino]-2-oxoethyl 2-[3-(trifluoromethyl)phenyl]acetate can undergo various chemical reactions, including:

    Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3-Cyano-2-thienyl)amino]-2-oxoethyl 2-[3-(trifluoromethyl)phenyl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(3-Cyano-2-thienyl)amino]-2-oxoethyl 2-[3-(trifluoromethyl)phenyl]acetate involves its interaction with specific molecular targets. The cyano group and thienyl ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-[(3-Cyano-2-thienyl)amino]-2-oxoethyl 2-phenylacetate: Lacks the trifluoromethyl group, resulting in different chemical properties.

    2-[(3-Cyano-2-thienyl)amino]-2-oxoethyl 2-[3-(methyl)phenyl]acetate: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and biological activity.

Uniqueness

The presence of the trifluoromethyl group in 2-[(3-Cyano-2-thienyl)amino]-2-oxoethyl 2-[3-(trifluoromethyl)phenyl]acetate imparts unique properties, such as increased stability and enhanced biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[2-[(3-cyanothiophen-2-yl)amino]-2-oxoethyl] 2-[3-(trifluoromethyl)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O3S/c17-16(18,19)12-3-1-2-10(6-12)7-14(23)24-9-13(22)21-15-11(8-20)4-5-25-15/h1-6H,7,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHKZFHPMWQIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(=O)OCC(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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